2-Chloro-5-methylbenzotrifluoride
Overview
Description
“2-Chloro-5-methylbenzotrifluoride” is a chemical compound with the CAS number 80245-27-8123. It is primarily used for research and development purposes12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-Chloro-5-methylbenzotrifluoride”. However, it’s worth noting that similar compounds, such as “5-Chloro-2-methylbenzotrifluoride”, are commercially available45.Molecular Structure Analysis
The molecular structure of “2-Chloro-5-methylbenzotrifluoride” consists of a benzene ring with a chlorine atom, a methyl group, and a trifluoromethyl group attached to it67. The exact positions of these groups on the benzene ring can vary, leading to different isomers67.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-Chloro-5-methylbenzotrifluoride”. However, given its structure, it’s likely to participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution45.Scientific Research Applications
1. Specific Scientific Field The field of application is agrochemical and pharmaceutical industries .
In addition, 2-Chloro-5-methylbenzotrifluoride is available for purchase from various biochemical companies, indicating its use in various research and industrial applications .
In addition, 2-Chloro-5-methylbenzotrifluoride is available for purchase from various biochemical companies, indicating its use in various research and industrial applications .
Safety And Hazards
“2-Chloro-5-methylbenzotrifluoride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard8. It may cause skin irritation, serious eye irritation, and specific target organ toxicity8. It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection when handling it9.
Future Directions
The future directions for “2-Chloro-5-methylbenzotrifluoride” would likely depend on the results of ongoing research and development efforts123. As it’s primarily used for R&D purposes, its future applications could be wide-ranging, depending on the specific research context123.
Please note that this information is based on the available data and may not be exhaustive. Always refer to appropriate safety data sheets and consult with knowledgeable professionals for handling and usage guidelines.
properties
IUPAC Name |
1-chloro-4-methyl-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXLWMLABMJODV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470798 | |
Record name | 2-Chloro-5-methylbenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylbenzotrifluoride | |
CAS RN |
80245-27-8 | |
Record name | 1-Chloro-4-methyl-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80245-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-methylbenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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